molecular formula C13H9ClN2O2S B4713512 3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B4713512
M. Wt: 292.74 g/mol
InChI Key: APZNMSPQKFVVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. This compound is widely used in scientific research to study the role of tyrosine kinases in various cellular processes.

Mechanism of Action

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide is a highly specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various cellular processes. Its high potency and selectivity also make it a useful drug candidate for the treatment of EGFR-driven cancers. However, this compound has some limitations for lab experiments. It is a synthetic compound and can be expensive to produce. It is also not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied in the context of cancer research, but its potential applications in other areas are still being explored. For example, this compound has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further research is needed to explore the potential of this compound in these areas. Additionally, new derivatives of this compound with improved solubility and potency are being developed, which could expand its applications in scientific research and drug development.

Scientific Research Applications

3-chloro-N-3-isoxazolyl-6-methyl-1-benzothiophene-2-carboxamide is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer. This compound has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-chloro-6-methyl-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-2-3-8-9(6-7)19-12(11(8)14)13(17)15-10-4-5-18-16-10/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZNMSPQKFVVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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